molecular formula C10H13NOS B12795087 5-((Dimethylamino)methyl)-4,5-dihydro-6H-cyclopenta(b)thiophen-6-one CAS No. 16378-08-8

5-((Dimethylamino)methyl)-4,5-dihydro-6H-cyclopenta(b)thiophen-6-one

Katalognummer: B12795087
CAS-Nummer: 16378-08-8
Molekulargewicht: 195.28 g/mol
InChI-Schlüssel: CEPKIOMFHWCQDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 95244 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 95244 typically involves a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of NSC 95244 is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the production process.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 95244 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 95244 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It plays a role in studying cellular processes and molecular interactions.

    Medicine: NSC 95244 is being investigated for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of NSC 95244 involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby affecting cellular processes. The exact pathways and targets can vary depending on the context of its use. For example, in cancer research, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells .

Vergleich Mit ähnlichen Verbindungen

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Comparison: NSC 95244 is unique in its specific molecular interactions and the pathways it affects. Compared to similar compounds like NSC 706744, NSC 725776, and NSC 724998, NSC 95244 may have different therapeutic potentials and side effect profiles. Its stability and synthetic accessibility also make it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

16378-08-8

Molekularformel

C10H13NOS

Molekulargewicht

195.28 g/mol

IUPAC-Name

5-[(dimethylamino)methyl]-4,5-dihydrocyclopenta[b]thiophen-6-one

InChI

InChI=1S/C10H13NOS/c1-11(2)6-8-5-7-3-4-13-10(7)9(8)12/h3-4,8H,5-6H2,1-2H3

InChI-Schlüssel

CEPKIOMFHWCQDB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1CC2=C(C1=O)SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.